molecular formula C10H16N2O5 B14284331 Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate CAS No. 117822-56-7

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate

Cat. No.: B14284331
CAS No.: 117822-56-7
M. Wt: 244.24 g/mol
InChI Key: QEYWKXLPJXIWSY-UHFFFAOYSA-N
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Description

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring with two ester groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch-like reaction, which involves the cyclization of amido-nitriles with aromatic aldehydes and ethyl propiolate under mild conditions . The reaction conditions are optimized to ensure high yields and selectivity for the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.

Properties

CAS No.

117822-56-7

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl 4-oxodiazinane-1,2-dicarboxylate

InChI

InChI=1S/C10H16N2O5/c1-3-16-9(14)11-6-5-8(13)7-12(11)10(15)17-4-2/h3-7H2,1-2H3

InChI Key

QEYWKXLPJXIWSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)CN1C(=O)OCC

Origin of Product

United States

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